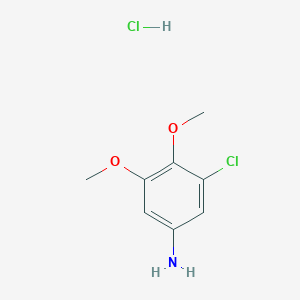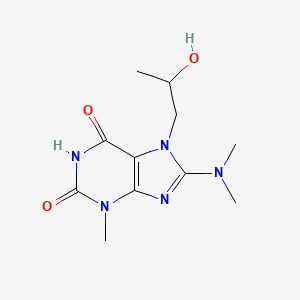![molecular formula C23H17Cl4NO3 B2610115 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime CAS No. 478033-84-0](/img/structure/B2610115.png)
3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” is a chemical compound with a complex structure . It’s available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for a similar compound, 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde, is 1S/C14H10Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-8H,9H2 . This might give some insight into the molecular structure of the compound you’re interested in.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 633.4±65.0 °C .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Research on the chemical structure and reactions of 3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime and related compounds provides insight into novel synthetic pathways and the characterization of complex organic molecules. Studies have explored the synthesis of oxime derivatives, investigating their formation, structural configurations, and potential applications in various fields, including materials science and pharmaceutical research. For instance, the synthesis and characterization of novel oxime ethers have been performed, highlighting the chemical versatility of these compounds and their relevance in advancing organic synthesis methodologies (Erdogan, 2016).
Environmental Degradation Studies
The degradation of halogenated aromatic compounds by microbial action is an area of environmental science that has garnered attention due to its implications for bioremediation. Research into the microbial degradation pathways of dichlorobenzyl-containing compounds by strains such as Pseudomonas aeruginosa offers insights into how these complex organic pollutants can be broken down in contaminated environments, thus contributing to cleaner ecosystems and advancing our understanding of microbial ecology (Hickey & Focht, 1990).
Crystallography and Molecular Structure Analysis
Crystallographic studies of dichlorobenzyl-containing compounds, including oximes, provide essential data on molecular conformations, bonding patterns, and intermolecular interactions. These insights are crucial for the design of materials with specific physical properties, the development of pharmaceuticals, and the advancement of our understanding of molecular and solid-state chemistry. For example, the analysis of the crystal and molecular structure of derivatives similar to this compound reveals detailed information about their geometrical configuration and potential reactivity (Kharchenko et al., 1987).
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) calculations and computational chemistry approaches are employed to predict the reactivity, stability, and electronic properties of dichlorobenzyl-containing compounds. These theoretical studies complement experimental work, allowing for the prediction of compound behavior under various conditions and the design of molecules with desired properties before synthesis. The first synthesis and computational study of certain dichlorobenzyl-based oxime ethers, for instance, have provided valuable data on their molecular electrostatic potential, reactivity descriptors, and NMR spectral analysis, contributing to a deeper understanding of their chemical behavior (Erdogan, 2016).
Orientations Futures
Propriétés
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl4NO3/c24-18-5-1-16(21(26)11-18)13-30-20-7-3-15(4-8-20)23(29)9-10-28-31-14-17-2-6-19(25)12-22(17)27/h1-8,10-12H,9,13-14H2/b28-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGLVBKJLGTYLN-ORBVJSQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

![N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-2-{3-[(trimethylsilyl)ethynyl]phenyl}acetamide](/img/structure/B2610043.png)
![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)
![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)




